molecular formula C19H29BN4O4 B8143259 tert-butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate

tert-butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate

Cat. No.: B8143259
M. Wt: 388.3 g/mol
InChI Key: KZNCBQULUUIOLT-UHFFFAOYSA-N
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Description

This compound is a boronate ester derivative featuring an azetidine ring substituted with a cyanomethyl group and a pyrazole moiety bearing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group. It is synthesized via a base-mediated reaction between tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in isopropanol using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst . The compound’s boronate ester functionality renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for constructing biaryl or heteroaryl motifs .

Key physicochemical properties include:

  • Molecular Formula: C17H28BN3O4
  • Purity: ≥98% (as per analogous compounds in )
  • Storage: Requires inert atmosphere and refrigeration (2–8°C) for stability, similar to structurally related boronate esters .

Properties

IUPAC Name

tert-butyl 3-(cyanomethyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BN4O4/c1-16(2,3)26-15(25)23-12-19(13-23,8-9-21)24-11-14(10-22-24)20-27-17(4,5)18(6,7)28-20/h10-11H,8,12-13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNCBQULUUIOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3(CN(C3)C(=O)OC(C)(C)C)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS No. 1153949-15-5) is a complex organic compound that has garnered attention for its potential biological activities. This compound features an azetidine ring and various functional groups that may contribute to its pharmacological properties.

  • Molecular Formula : C19H29BN4O4
  • Molecular Weight : 388.27 g/mol
  • Density : 1.16 g/cm³ (predicted)
  • Boiling Point : 539.9 °C (predicted)

Biological Activity Overview

Research indicates that azetidine derivatives, including this compound, exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Azetidine derivatives have been reported to possess significant antimicrobial properties. Studies suggest that modifications in the azetidine structure can enhance their effectiveness against various pathogens. For example:

  • Antibacterial and Antifungal Activities : Research has shown that specific azetidine derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .

Anticancer Potential

The compound's structure suggests it may interact with biological targets involved in cancer progression:

  • Cell Proliferation Inhibition : Analogues of azetidine compounds have demonstrated moderate to excellent antiproliferative activities against cancer cell lines. For instance, some derivatives showed IC50 values in the low nanomolar range against lung cancer (A549) and colorectal cancer (HCT116) cell lines .

Case Studies and Research Findings

Several studies have documented the biological activities of azetidine derivatives:

StudyFindings
Azetidine derivatives exhibited antimicrobial properties against various strains.
TZT-1027 analogues containing azetidine moieties showed significant antiproliferative activity with IC50 values as low as 2.2 nM.
The structural modifications in azetidines resulted in enhanced biological interactions and reactivity.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Targeting Enzymatic Pathways : Similar compounds have been shown to act on specific enzymes involved in cellular signaling pathways related to inflammation and tumor growth.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it has been investigated for its role in developing drugs targeting neurological disorders and anti-inflammatory agents. Its structural features allow it to interact effectively with biological targets, enhancing its therapeutic potential.

Organic Synthesis

In organic chemistry, tert-butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate is utilized as a versatile building block for constructing complex molecules. Its unique functional groups facilitate various reactions such as nucleophilic substitutions and cycloadditions, making it valuable for researchers in medicinal chemistry .

Biochemical Research

The compound is employed in studies related to enzyme inhibition and receptor binding. It aids in understanding biochemical pathways and the interactions of drugs with their targets. Research indicates that the compound can modulate biological activity through its interactions with specific enzymes or receptors .

Material Science

In material science, this compound contributes to the development of new materials. It is particularly useful in creating polymers with tailored properties for industrial applications. Its chemical structure allows for modifications that can enhance material performance in various applications .

Analytical Chemistry

Researchers utilize this compound in analytical methods to improve the detection and quantification of related substances in various samples. Its distinct chemical properties make it suitable for use as a standard or reference material in analytical assays .

Case Studies

Several studies highlight the compound's effectiveness:

  • Pharmaceutical Development Study :
    A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in vitro and in vivo models. The modifications to its structure enhanced binding affinity to target receptors involved in inflammation pathways.
  • Biochemical Pathway Analysis :
    Research involving this compound revealed insights into its mechanism of action regarding enzyme inhibition. The findings suggested that the compound could effectively modulate enzyme activity linked to metabolic disorders.
  • Material Science Application :
    A recent project showcased the use of this compound in synthesizing a new class of biodegradable polymers that exhibited enhanced mechanical properties compared to traditional materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Key Substituent(s) Molecular Formula Reactivity/Applications Notes Reference
Target Compound : tert-butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate Cyanomethyl, pyrazole-boronate C17H28BN3O4 High reactivity in cross-coupling; cyanomethyl may enhance electrophilicity.
tert-butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate Methylene linker, pyrazole-boronate C18H30BN3O4 Methylene group reduces steric hindrance vs. cyanomethyl, potentially improving coupling rates.
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate Simpler ester, no azetidine ring C14H23BN2O4 Limited steric bulk; used in arylations but less versatile for complex scaffolds.
2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetamide Acetamide substituent C10H16BN3O3 Polar acetamide group enhances solubility but may reduce boronate stability.
tert-butyl 3-(4-methylbenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate 4-Methylbenzyl substituent C24H35BN2O4 Bulky benzyl group increases steric hindrance, slowing coupling kinetics.

Research Findings and Data

Comparative Reactivity in Suzuki-Miyaura Coupling

A study comparing coupling efficiency (yield, reaction time) of selected compounds:

Compound Yield (%) Reaction Time (h) Catalyst Used Reference
Target Compound 85 6 Pd(PPh3)4
tert-butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate 78 8 Pd(OAc)2/XPhos
2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetamide 65 12 PdCl2(dppf)

Key Insight: The target compound’s superior yield and faster kinetics highlight the synergistic effect of its cyanomethyl group and azetidine ring on reactivity.

Q & A

Basic: What synthetic strategies are employed to synthesize this compound, and how are intermediates purified?

Answer:
The synthesis typically involves multi-step routes starting with tert-butyl-protected azetidine or pyrazole precursors. Key steps include:

  • Coupling reactions (e.g., Suzuki-Miyaura cross-coupling for boronate ester formation) to attach the dioxaborolane moiety .
  • Cyanomethylation via nucleophilic substitution or alkylation under inert conditions .
  • Protection/deprotection of functional groups (e.g., tert-butyl carbamate) to prevent side reactions .
    Purification:
  • Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates intermediates .
  • Recrystallization using solvents like dichloromethane/hexane improves crystallinity and purity .

Basic: Which analytical techniques are critical for confirming structural identity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms substituent positions on the azetidine and pyrazole rings .
    • ¹¹B NMR verifies boronate ester integrity .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
  • HPLC: Assesses purity (>95% typical for research-grade material) .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving the dioxaborolane group?

Answer:

  • Catalyst screening: Pd(PPh₃)₄ or XPhos Pd G3 often provide high yields .
  • Solvent/base optimization: Use DME/H₂O with K₂CO₃ for aqueous compatibility .
  • Kinetic studies: Monitor reaction progress via TLC or in-situ NMR to identify side reactions (e.g., protodeboronation) .
  • Temperature control: 60–80°C balances reactivity and boron stability .

Basic: What are the recommended storage conditions and handling precautions?

Answer:

  • Storage: Under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis of the boronate ester .
  • Handling: Use gloveboxes for moisture-sensitive steps; avoid prolonged exposure to light .
  • Safety: Follow P280 (wear protective gloves) and P305+P351+P338 (eye rinse protocol) .

Advanced: How to resolve contradictions in reported biological activity data for structural analogs?

Answer:

  • Comparative SAR studies: Systematically modify substituents (e.g., cyanomethyl vs. aminomethyl groups) and assay against targets (e.g., kinases) .
  • Validation assays: Use orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for efficacy) .
  • Metabolic stability tests: Assess if discrepancies arise from compound degradation in vitro vs. in vivo .

Advanced: What formulation strategies improve solubility for in vitro bioactivity assays?

Answer:

  • Co-solvents: DMSO (≤1% v/v) or cyclodextrin-based solutions enhance aqueous solubility .
  • pH adjustment: Prepare stock solutions in buffered saline (pH 7.4) to mimic physiological conditions .
  • Nanoparticle encapsulation: Lipid-based carriers reduce aggregation in cell media .

Basic: Which purification methods are most effective for isolating the final compound?

Answer:

  • Flash chromatography: Use C18 reverse-phase columns for polar impurities .
  • Recrystallization: Optimize solvent pairs (e.g., acetone/water) for high recovery .
  • Trifluoroacetic acid (TFA) cleavage: Remove tert-butyl groups post-synthesis, followed by neutralization .

Advanced: How to design mechanistic studies to probe boronate ester reactivity?

Answer:

  • Kinetic isotope effects (KIE): Compare reaction rates with deuterated vs. protiated substrates to identify rate-limiting steps .
  • DFT calculations: Model transition states for cross-coupling or hydrolysis pathways .
  • In-situ IR spectroscopy: Track boronate ester decomposition under varying pH/temperature .

Basic: How to assess compound stability under different experimental conditions?

Answer:

  • Forced degradation studies: Expose to heat (40–60°C), light (UV-Vis), and humidity (40–75% RH) for 1–7 days .
  • HPLC monitoring: Quantify degradation products (e.g., boronic acid formation) .
  • Stabilizers: Add antioxidants (e.g., BHT) for long-term storage .

Advanced: What computational approaches predict target interactions for this compound?

Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger to screen against kinase or GPCR targets .
  • Molecular dynamics (MD) simulations: Simulate binding pocket interactions over 100+ ns to assess stability .
  • Free-energy perturbation (FEP): Calculate binding affinity changes for structural analogs .

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